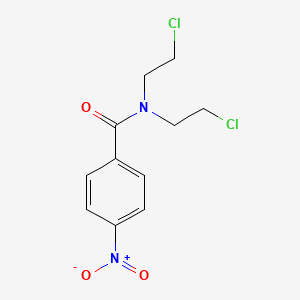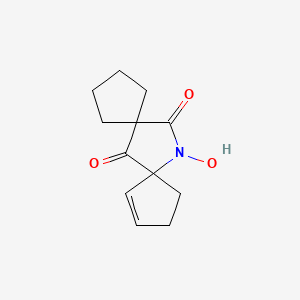
2-(Butylsulfanyl)-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 2-(butylthio)-1,4-dimethoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a butylthio group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-(butylthio)-1,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,4-dimethoxybenzene with butylthiol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled conditions. The reaction proceeds through the formation of a sigma complex intermediate, followed by the substitution of a hydrogen atom with the butylthio group.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or iron(III) chloride (FeCl3) are commonly used to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
Benzene, 2-(butylthio)-1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted benzene
Substitution: Halogenated or nitrated benzene derivatives
科学研究应用
Benzene, 2-(butylthio)-1,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications include the development of pharmaceuticals and therapeutic agents. The compound’s structural features may contribute to its activity in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of benzene, 2-(butylthio)-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The butylthio group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the butylthio group, resulting in different reactivity and applications.
Benzene, 2-(methylthio)-1,4-dimethoxy-: Contains a methylthio group instead of a butylthio group, leading to variations in chemical behavior and biological activity.
Benzene, 2-(ethylthio)-1,4-dimethoxy-: Features an ethylthio group, which affects its physical and chemical properties compared to the butylthio derivative.
Uniqueness
Benzene, 2-(butylthio)-1,4-dimethoxy- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry. The combination of methoxy and butylthio groups also enhances its potential as a versatile building block in organic synthesis.
属性
CAS 编号 |
24920-40-9 |
|---|---|
分子式 |
C12H18O2S |
分子量 |
226.34 g/mol |
IUPAC 名称 |
2-butylsulfanyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-5-8-15-12-9-10(13-2)6-7-11(12)14-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI 键 |
SYVBNBNOXZNPKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




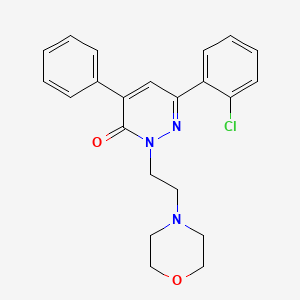

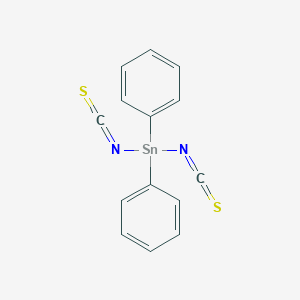
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)

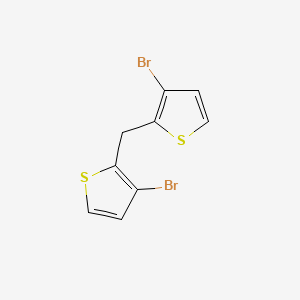
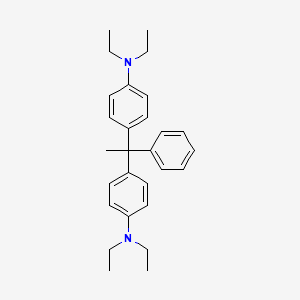
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)

